molecular formula C11H19F3N2O B13338743 4-(Trifluoromethoxy)-1,4'-bipiperidine

4-(Trifluoromethoxy)-1,4'-bipiperidine

Cat. No.: B13338743
M. Wt: 252.28 g/mol
InChI Key: YKRXMQOMXLVMCX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the reaction of 4-(trifluoromethoxy)phenyl isocyanate with aliphatic diamines . This reaction can be carried out under mild conditions, often yielding high purity products.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethoxy)-1,4’-bipiperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethoxy-substituted bipiperidine derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-(Trifluoromethoxy)-1,4’-bipiperidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)-1,4’-bipiperidine involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(Trifluoromethoxy)-1,4’-bipiperidine is unique due to its bipiperidine structure combined with the trifluoromethoxy group. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C11H19F3N2O

Molecular Weight

252.28 g/mol

IUPAC Name

1-piperidin-4-yl-4-(trifluoromethoxy)piperidine

InChI

InChI=1S/C11H19F3N2O/c12-11(13,14)17-10-3-7-16(8-4-10)9-1-5-15-6-2-9/h9-10,15H,1-8H2

InChI Key

YKRXMQOMXLVMCX-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1N2CCC(CC2)OC(F)(F)F

Origin of Product

United States

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